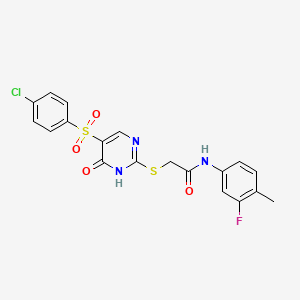

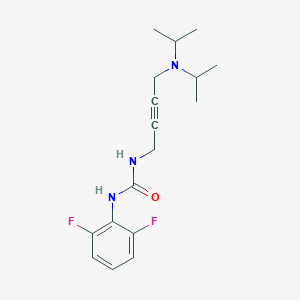

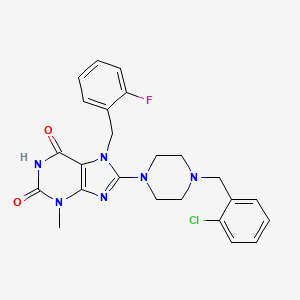

![molecular formula C16H18ClN3O2 B3000338 6-丁基-4-(4-氯苯基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮 CAS No. 923233-02-7](/img/structure/B3000338.png)

6-丁基-4-(4-氯苯基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Conformational Analysis

The molecular conformational analysis of compounds related to 6-butyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has been explored through vibrational spectral analysis. Specifically, the analysis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione using FT-IR and FT-Raman spectra, complemented by DFT quantum chemical calculations, has provided insights into the vibrational wavenumbers and potential energy distribution. The geometrical parameters derived from these studies are consistent with XRD results, indicating a reliable conformational structure. The identification of electrophilic attack sites through MEP surface plots and the calculation of Fukui functions further enhance the understanding of the molecule's reactivity .

Synthesis Analysis

The synthesis of structurally similar compounds has been demonstrated using green chemistry principles. For instance, the synthesis of trans-6-(4-chlorobenzoyl)-7-(aryl)-1,3-dimethyl-6,7-dihydrofuro[3,2-d]pyrimidine-2,4-diones was achieved through a one-pot condensation process. This process utilized 2-[2-(4-chlorophenyl)-2-oxoethyl)]isoquinolinium bromide, 1,3-dimethylbarbituric acid, and an aromatic aldehyde in the presence of choline hydroxide as a catalyst in an aqueous medium. The method provided excellent yields and short reaction times, showcasing an efficient approach to synthesizing complex pyrimidine diones .

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly investigated through various analytical techniques. The conformational analysis, as mentioned earlier, is supported by geometrical parameters that align with XRD results. This structural analysis is crucial for understanding the spatial arrangement of atoms within the molecule and the potential for intra-molecular non-covalent interactions, which can influence the molecule's stability and reactivity .

Chemical Reactions Analysis

The reactivity of the molecule has been studied through the identification of potential electrophile attacking sites and the calculation of local reactivity properties. The average local ionization energy surfaces and Fukui functions provide a detailed map of where reactions are most likely to occur. Additionally, the degradation properties of the molecule have been investigated, focusing on autoxidation and hydrolysis, by calculating bond dissociation energies and radial distribution functions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the molecule are inferred from the vibrational spectral analysis and molecular dynamics studies. The hyperpolarizability and molecular electrostatic potential results offer insights into the non-linear optical properties and charge distribution, respectively. The docking studies suggest that the molecule interacts with biological substrates through weak non-covalent interactions, which could be relevant for its bioactive potential. The specific interactions with amino acids at the active site of the substrate have been characterized, providing a foundation for understanding the molecule's behavior in biological systems .

科学研究应用

中性粒细胞弹性蛋白酶抑制

与6-丁基-4-(4-氯苯基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮结构相关的化合物已被研究其对中性粒细胞弹性蛋白酶(HNE)的抑制活性。这些化合物被视为涉及HNE活性的疾病的潜在治疗方法,其应用可以是局部或通过肺部吸入(ArgentA Discovery Ltd et al., 2009)。

化学合成中的杂芳基取代

与所述化合物具有相似结构的吡咯并嘧啶衍生物已通过在100°C下在DMF中使特定化合物反应而合成。反应途径和所得化合物中杂芳基取代基的性质受空间因素影响(Volovenko等,2002)。

荧光聚合物

对含有结构相似的单元四芳基吡咯并[3,4-c]吡咯-1,4-二酮的聚合物的研究表明,它们具有强烈的荧光和高量子产率,使其适用于有机电子和其他需要强发光应用(Zhang & Tieke, 2008)。

Hg2+离子的化学传感器

与所述化合物在结构上相似的铬并[d]嘧啶-2,5-二酮/硫酮衍生物已被合成并用作Hg2+离子的化学传感器。这些传感器在存在Hg2+离子时表现出极好的灵敏度和可见的颜色变化,表明在环境监测和安全方面的潜在应用(Jamasbi等,2021)。

未来方向

Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . Comprehensive research on diverse therapeutic potentials of heterocycles compounds has confirmed their immense significance in the pathophysiology of diseases . This suggests that there is potential for future research and development in this area.

作用机制

Target of Action

The primary targets of 6-butyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione are the Src family of protein tyrosine kinases, including p56lck, p59fynT, Hck, and Src . These kinases play a crucial role in cellular signaling, regulating cell growth, differentiation, migration, and immune response .

Mode of Action

6-butyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It binds to the ATP pocket of these kinases, preventing ATP from binding and thus inhibiting the phosphorylation process essential for kinase activity . This results in the inhibition of downstream signaling pathways regulated by these kinases .

Biochemical Pathways

The inhibition of Src family kinases by 6-butyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione affects multiple biochemical pathways. For instance, it inhibits the activation of focal adhesion kinase, a key player in cell adhesion and migration . It also potently inhibits anti-CD3-stimulated tyrosine phosphorylation of human T cells, which is crucial for T cell receptor signaling .

Result of Action

The molecular and cellular effects of 6-butyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione’s action are primarily due to its inhibition of Src family kinases. This can lead to reduced cell proliferation, migration, and immune response, depending on the specific cellular context .

Action Environment

The action, efficacy, and stability of 6-butyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be influenced by various environmental factors. For instance, the presence of ATP in the cellular environment can compete with the compound for binding to the ATP pocket of Src family kinases . Additionally, the compound’s stability may be affected by factors such as temperature and pH.

属性

IUPAC Name |

6-butyl-4-(4-chlorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2/c1-2-3-8-20-9-12-13(15(20)21)14(19-16(22)18-12)10-4-6-11(17)7-5-10/h4-7,14H,2-3,8-9H2,1H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWFIKSKBNLXSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-butyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

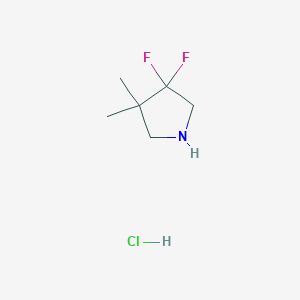

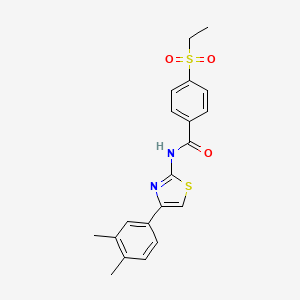

![Methyl 2-(ethylthio)-7-methyl-5-(5-methylfuran-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3000262.png)

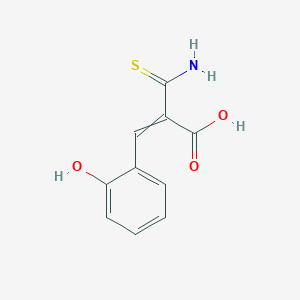

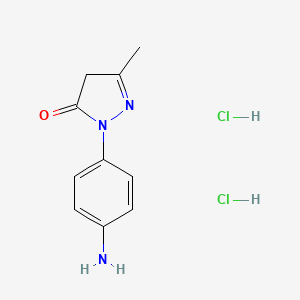

![N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3000265.png)

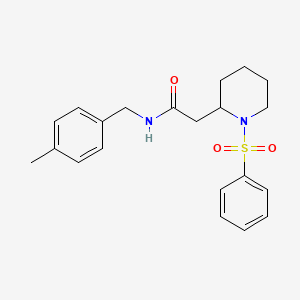

![2-Amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3000268.png)

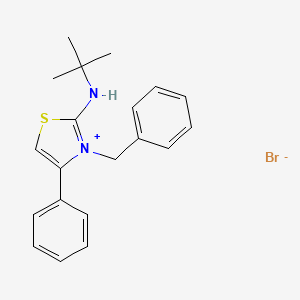

![2,1,3-Benzothiadiazol-5-yl-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3000269.png)